molecular formula C21H28O2 B1679924 (+)-Norgestrel CAS No. 797-64-8

(+)-Norgestrel

Cat. No. B1679924
CAS RN: 797-64-8
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-XHCJJCCMSA-N
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Description

Dexonorgestrel is a 17alpha-hydroxy steroid and a terminal acetylenic compound. It derives from a norgestrel. It is an enantiomer of a levonorgestrel.

Scientific Research Applications

Neuroprotection in Retinal Diseases

  • Progesterone Receptor Signalling in Photoreceptor Neuroprotection: "(+)-Norgestrel", a synthetic form of progesterone, has been identified as a potential candidate for treating the degenerative eye disease retinitis pigmentosa. This study aimed to identify the receptor target of Norgestrel in the retina, focusing on its potential mechanism of action. It was found that Norgestrel activates through nuclear trafficking and is crucial to the neuroprotective effects on stressed photoreceptors (Wyse-Jackson et al., 2016).
  • Neuroprotection in Stressed Photoreceptor-like Cells: Norgestrel has shown neuroprotective efficacy in models of retinitis pigmentosa. This research indicates that Norgestrel's neuroprotection involves upregulation of basic fibroblast growth factor and involves pathways like protein kinase A and glycogen synthase kinase 3β signalling (Wyse Jackson & Cotter, 2016).

Effects on Hormonal and Reproductive Systems

  • Effects on Orthodontic Tooth Movement: Norgestrel, used in some oral contraceptives, was studied for its effects on orthodontic tooth movement in rats. The study found that Norgestrel significantly decreased tooth movement, suggesting a notable impact on the orthodontic process (Olyaee et al., 2012).
  • Influence on Reproductive Histology and Behaviors: Exposure to Norgestrel in mosquitofish led to changes in fin morphology, reproductive histology, and behaviors. It indicates significant endocrine-disrupting effects of Norgestrel in aquatic environments (Hou et al., 2018).

Environmental Impact and Biotransformation

  • Biotransformation by Freshwater Microalgae: The study investigated the biotransformation of Norgestrel by freshwater microalgae. This research provides insights into the environmental implications and fate of Norgestrel in aquatic systems (Peng et al., 2014).
  • Degradation by Activated Sludge Bacteria: This study explored the aerobic biodegradation of Norgestrel by bacteria in activated sludge. Identifying degradation products and biotransformation pathways helps understand the environmental impact of Norgestrel (Liu et al., 2013).

properties

IUPAC Name

(8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-XHCJJCCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892173
Record name Dextronorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Norgestrel

CAS RN

797-64-8
Record name (8α,9β,10α,13α,14β)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Norgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextronorgestrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 797-64-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXTRONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QG2679YT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,000
Citations
A Glasier, S Sober, R Gasloli, A Goyal, I Laurora - Contraception, 2022 - Elsevier
… relevant studies of women using norgestrel 75 µg/day. None … failure rates during typical use of norgestrel 75 µg/day from 0 … life table cumulative pregnancy rates for norgestrel 75 µg/day …
Number of citations: 6 www.sciencedirect.com
WH Catherino, MH Jeng, VC Jordan - British journal of cancer, 1993 - nature.com
… norgestrel and gestodene to determine if these compounds also possessed oestrogen-like activity. All structures are shown in Figure 1. Norgestrel … homologue, norgestrel. Further work …
Number of citations: 122 www.nature.com
AA Yuzpe, WJ Lancee - Fertility and Sterility, 1977 - Elsevier
Six hundred and eight women were treated with 200 μg of ethinylestradiol and 2 mg of dl-norgestrel, administered in two divided doses, as a postcoital contraceptive. Criteria for entry …
Number of citations: 378 www.sciencedirect.com
E Weiner, A Victor, EDB Johansson - Contraception, 1976 - Elsevier
… increase of the d-norgestrel levels found in plasma when d-norgestrel is given in combination … protein for d-norgestrel, rather than to accumulation caused by a long biological half-life. …
Number of citations: 118 www.sciencedirect.com
E Kesserü, F Garmendia, N Westphal, J Parada - Contraception, 1974 - Elsevier
The effects of postcoital d -norgestrel, in an oral dose of 400 mcg were studied in healthy, fertile women who had normal ovulatory menstrual cycles. Plasma LH showed alteration even …
Number of citations: 162 www.sciencedirect.com
AA Yuzpe, RP Smith, AW Rademaker - Fertility and Sterility, 1982 - europepmc.org
Six hundred ninety-two women were enrolled in a multicenter clinical trial to evaluate a combination of ethinyl estradiol and dl-norgestrel as a postcoital contraceptive. When compared …
Number of citations: 244 europepmc.org
F Doonan, C O'Driscoll, P Kenna… - Journal of …, 2011 - Wiley Online Library
… Norgestrel is a synthetic progestin commonly used in hormonal contraception. Here, we … -apoptotic role for Norgestrel in diseased mouse retinas in vivo. Dosing with Norgestrel protects …
Number of citations: 71 onlinelibrary.wiley.com
S Liu, GG Ying, YS Liu, FQ Peng… - Environmental science & …, 2013 - ACS Publications
… were identified for norgestrel and progesterone, respectively. Six norgestrel-degrading … biodegradation products and degrading bacteria for norgestrel under aerobic conditions. …
Number of citations: 53 pubs.acs.org
WY Ling, A Robichaud, I Zayid, W Wrixon… - Fertility and …, 1979 - Elsevier
Possible mechanisms of action of a combination of ethinylestradiol (EE) and dl-norgestrel as a postcoital contraceptive agent were studied in 12 healthy female volunteers. An oral dose …
Number of citations: 147 www.sciencedirect.com
L FÅHRAEUS, ULF LARSSON‐COHN… - European Journal of …, 1983 - Wiley Online Library
… 6 months were given either 120 pg of 1-norgestrel (n = 13) or 300 mg … Already after 11 days on 1-norgestrel, the mean HDL … L-norgestrel also reduced the mean TG concentration both in …
Number of citations: 119 onlinelibrary.wiley.com

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